![molecular formula C13H16N4O2S2 B2354215 N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 692287-71-1](/img/structure/B2354215.png)

N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

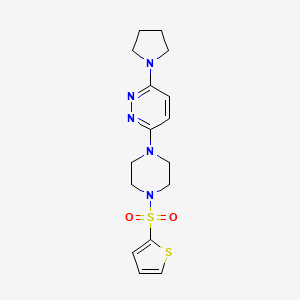

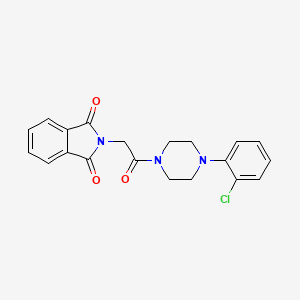

“N-ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea” is a chemical compound with the molecular formula C13H16N4O2S2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is substituted with various groups, including an ethyl group, a urea group, and a methoxybenzyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.43 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea and its derivatives have been synthesized and characterized using various analytical techniques. These compounds are explored for their potential in various biological activities, especially as plant growth regulators and for their fungicidal activities. Notably, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives of this compound and evaluated their plant growth regulator activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Potential in Photodynamic Therapy

- Some derivatives of N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea have shown promise in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, as noted by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Anticancer and Antidepressant Potential

- The compound AR-A014418, a derivative of N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea, has been explored for its role as a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), potentially useful in treating cancer and neurodegenerative disorders. This was studied by N. Vasdev and colleagues in 2005 (N. Vasdev et al., 2005).

Antimicrobial and Antifungal Activities

- Research has shown that derivatives of N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea exhibit antimicrobial and antifungal activities. For instance, I. Sych and colleagues (2019) identified compounds within this class that were sensitive to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans (I. Sych et al., 2019).

Application in Quality Control and Standardization

- These compounds have also been investigated in the development of quality control techniques for potential medicinal applications. This includes the synthesis of derivatives and evaluation of their physical-chemical properties, as discussed by I. Sych and colleagues in 2018 (I. Sych et al., 2018).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

1-ethyl-3-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c1-3-14-11(18)15-12-16-17-13(21-12)20-8-9-5-4-6-10(7-9)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZQDFCXGPWZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)